molecular formula C17H16ClNO3 B2981814 2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide CAS No. 1795604-94-2

2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide

Cat. No.: B2981814
CAS No.: 1795604-94-2
M. Wt: 317.77
InChI Key: UUTXUVILWCGXAK-UHFFFAOYSA-N
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Description

The compound “2-(4-chlorophenoxy)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide” is a complex organic molecule. It contains a benzofuran moiety, which is a heterocyclic compound . Benzofurans are found in a variety of natural products and pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Benzofurans, for instance, can undergo a variety of reactions .

Scientific Research Applications

Synthesis of Phenoxy Amide Derivatives

Research has been conducted on synthesizing new derivatives of N-substituted-4-(p-chlorophenoxy)acetamide, involving methods that explore the influence of solvent on chlorination in the benzene ring of phenoxy acetamide additives. These studies reveal that solvents with higher polarity favor chlorination, indicating potential for further chemical manipulation and applications in various fields (Hong Wang et al., 2011).

Spectroscopic and Quantum Mechanical Studies

Another study focused on the spectroscopic and quantum mechanical analysis of bioactive benzothiazolinone acetamide analogs. This research aimed at exploring these compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs) due to their good light harvesting efficiency (LHE) and free energy of electron injection. Additionally, the study also looked into the non-linear optical (NLO) activity of the compounds, suggesting potential applications in photovoltaic cells and molecular docking studies to understand binding interactions with biological targets (Y. Mary et al., 2020).

Anticonvulsant Activity Evaluation

Further research into N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide and its derivatives has been conducted to evaluate their anticonvulsant activities. These studies involve synthesis, molecular docking to predict activity against GABAergic biotargets, and in vivo experimentation to assess efficacy in treating seizures. This work underscores the pharmacophore role of the cyclic amide fragment in anticonvulsant activity, contributing valuable insights into potential therapeutic applications (Wassim El Kayal et al., 2022).

Degradation of Chlorophenol Compounds

In the context of environmental science, studies have been carried out on the degradation of 4-chlorophenol using organic oxidants and UV irradiation, investigating the rate parameters of this process. Such research is critical for developing effective wastewater treatment solutions, highlighting the environmental relevance of these chemical compounds (Swati Sharma et al., 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some benzofuran derivatives have been studied for their anti-inflammatory properties .

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the interesting properties of benzofurans, this compound could have potential uses in various fields, including medicinal chemistry .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c18-13-5-7-14(8-6-13)21-11-17(20)19-9-12-10-22-16-4-2-1-3-15(12)16/h1-8,12H,9-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTXUVILWCGXAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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